Boc-N-Me-Arg(Tos)-OH
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Overview
Description
Boc-N-Methyl-Arginine(Tosyl)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the guanidino group is methylated, and the side chain is tosylated. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Protection of the Amino Group: : The amino group of arginine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
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Methylation of the Guanidino Group: : The guanidino group of the protected arginine is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Tosylation of the Side Chain: : The side chain of the methylated arginine is tosylated by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This reaction is typically performed in an organic solvent such as dichloromethane or chloroform at low temperatures (0-5°C).
Industrial Production Methods
Industrial production of Boc-N-Methyl-Arginine(Tosyl)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Deprotection Reactions: : The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The tosyl group can be removed using nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
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Substitution Reactions: : The tosyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
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Oxidation and Reduction Reactions: : The guanidino group can undergo oxidation to form urea derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Sodium Methoxide (NaOMe): Used for removal of the tosyl group.
Methyl Iodide (CH3I): Used for methylation of the guanidino group.
p-Toluenesulfonyl Chloride (TsCl): Used for tosylation of the side chain.
Major Products Formed
- **Deprotected Arginine
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPUFUDTDVBRU-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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